molecular formula C19H17N5OS B10929051 1-benzyl-3,6-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3,6-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929051
M. Wt: 363.4 g/mol
InChI Key: CXNMQMGTIDZLDC-UHFFFAOYSA-N
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Description

1-BENZYL-3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure with various substituents, including a benzyl group, two methyl groups, and a thiazolyl group

Preparation Methods

The synthesis of 1-BENZYL-3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis techniques. One common approach is to start with the pyrazolo[3,4-b]pyridine core and introduce the various substituents through a series of reactions, including alkylation, acylation, and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-BENZYL-3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used. .

Scientific Research Applications

1-BENZYL-3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 1-BENZYL-3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

1-BENZYL-3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared to other similar compounds, such as:

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

1-benzyl-3,6-dimethyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17N5OS/c1-12-10-15(18(25)22-19-20-8-9-26-19)16-13(2)23-24(17(16)21-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22,25)

InChI Key

CXNMQMGTIDZLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=NC=CS4

Origin of Product

United States

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